molecular formula C13H7N5S2 B4631332 2-amino-6-[(cyanomethyl)thio]-4-(2-thienyl)-3,5-pyridinedicarbonitrile

2-amino-6-[(cyanomethyl)thio]-4-(2-thienyl)-3,5-pyridinedicarbonitrile

Cat. No.: B4631332
M. Wt: 297.4 g/mol
InChI Key: PFBKXIIHZHVUDJ-UHFFFAOYSA-N
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Description

2-amino-6-[(cyanomethyl)thio]-4-(2-thienyl)-3,5-pyridinedicarbonitrile is a useful research compound. Its molecular formula is C13H7N5S2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.01428759 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization Reactions and Synthesis of Heterocycles

  • Cyclization Reactions of Nitriles : The interaction of 2-thienylidene derivatives with methylene-active nitriles leads to the synthesis of 2,6-diamino-3,5-dicyano-4-(2-thienyl)-4H-thiopyran, which is a precursor for the synthesis of 3,6-diamino-4-(2-thienyl)thieno[2,3-b]pyridines through smooth recrystallization and alkylation at the sulfur atom by α-halocarbonyl compounds (Matrosova et al., 1991).

  • Synthesis of Cyanopyridinethiones and Thieno[2,3-b]pyridines : Novel cyanopyridinethiones were synthesized as synthons for new thieno[2,3-b]pyridines with anticipated biological activities, demonstrating the compound's utility in creating biologically active structures (Mohamed et al., 2007).

Synthesis of Substituted Pyridines

  • Elaboration of 2-Aminopyridines : The displacement of a methylsulfinyl group from the 6-position of the pyridine ring allowed the synthesis of 2-aminopyridines with various polar 6-substituents, showing the compound's role in the modification of pyridine structures for potential applications (Teague, 2008).

Application in Dye Synthesis and Disperse Dyes

  • Synthesis of Azo Pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine Derivatives : The compound was used in synthesizing novel dyes with potential applications in coloring polyester fibers, demonstrating its utility in materials science and textile applications (Ho, 2005).

Novel Synthetic Approaches and Biological Activities

  • Synthetic Approaches to Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives : The compound serves as a versatile synthon for the preparation of novel heterocycles, highlighting its significance in medicinal chemistry and drug design (El-Meligie et al., 2020).

Properties

IUPAC Name

2-amino-6-(cyanomethylsulfanyl)-4-thiophen-2-ylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5S2/c14-3-5-20-13-9(7-16)11(10-2-1-4-19-10)8(6-15)12(17)18-13/h1-2,4H,5H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBKXIIHZHVUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=NC(=C2C#N)SCC#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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